3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid
Description
Properties
IUPAC Name |
3-hydroxy-3-(1-propan-2-ylbenzimidazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8(2)15-10-6-4-3-5-9(10)14-13(15)11(16)7-12(17)18/h3-6,8,11,16H,7H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSBZAZQBGIPRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid typically involves the following steps:
Formation of the Benzoimidazole Core: The benzoimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Attachment of the Propanoic Acid Moiety: The final step involves the formation of the propanoic acid moiety, which can be achieved through various methods such as the reaction of the benzoimidazole derivative with a suitable propanoic acid precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde under appropriate conditions.
Reduction: The benzoimidazole ring can be reduced to form dihydro derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the benzoimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halides, acids, and bases can be used depending on the type of substitution reaction.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Various substituted benzoimidazole derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds bearing the benzimidazole moiety exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves interference with bacterial DNA replication or protein synthesis .
Anticancer Activity
Studies have demonstrated promising anticancer properties for compounds related to 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid. In vitro assays have indicated that such compounds can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The evaluation of their efficacy often employs the MTT assay to determine cell viability post-treatment .
Drug Development
The structural attributes of 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid make it a candidate for drug development. Its ability to interact with biological targets such as enzymes and receptors is crucial for the design of new therapeutics. Molecular docking studies have been utilized to predict binding affinities and interactions with target proteins .
Adjuvant Therapy
Recent research suggests potential applications as an adjuvant therapy in treating infections caused by Pseudomonas aeruginosa. The compound's ability to enhance the efficacy of existing antibiotics could provide a strategic advantage in combatting resistant infections .
Case Studies
Mechanism of Action
The mechanism of action of 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzoimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and related derivatives:
Impact of Substituents on Properties
- Hydroxyl Group: The hydroxyl group in the target compound enhances hydrogen-bonding capacity, improving solubility and interactions with polar biological targets (e.g., enzymes) compared to thioether or amino-substituted analogs .
- Benzimidazole Core: The aromatic benzimidazole system enables π-π stacking and intercalation with biomolecules, a feature shared with compounds like 3-(1H-benzo[d]imidazol-2-yl)propanoic acid (), which has demonstrated anticancer activity .
Biological Activity
3-Hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid is a compound of significant interest in biochemical research due to its potential biological activities. This article aims to explore the various biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid can be represented as follows:
This compound features a benzimidazole moiety, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The biological activity of 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid is primarily attributed to its interaction with various biological targets:
Case Studies
Several studies have highlighted the biological activities of related compounds:
- Prostate Cancer Inhibition : Research involving derivatives of 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid has indicated promising results in inhibiting prostate cancer cell lines. The mechanism involves interference with cell cycle regulation through Pin1 inhibition .
- Protozoan Activity : A study on imidazole derivatives indicated that certain compounds displayed activity against protozoan infections such as Trypanosoma cruzi and Trichomonas vaginalis. The lipophilicity and redox potential of these compounds were correlated with their bioactivity, suggesting that 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid may share similar properties .
Comparative Biological Activity Table
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 3-Hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid | Potential anti-cancer agent | Pin1 inhibition |
| Benzimidazole Derivative A | Antimicrobial | Disruption of cell membrane integrity |
| Benzimidazole Derivative B | Anti-inflammatory | GPCR modulation |
Research Findings
Recent studies have focused on the synthesis and evaluation of various benzimidazole derivatives, including those related to 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid. Key findings include:
- Synthesis Techniques : Advanced synthetic methods have been developed to enhance the yield and purity of these compounds, facilitating further biological evaluation .
- Quantitative Structure–Activity Relationship (QSAR) : QSAR models have been employed to predict the biological activity of new derivatives based on their chemical structure. This approach aids in identifying promising candidates for further development .
Q & A
Q. What are the standard synthetic routes for preparing 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves constructing the benzoimidazole core followed by introducing the propanoic acid moiety. A common approach includes:
- Step 1 : Formation of the 1-isopropyl-1H-benzo[d]imidazole ring via cyclization of o-phenylenediamine derivatives with isopropyl-containing reagents under acidic conditions.
- Step 2 : Alkylation or condensation to attach the hydroxypropanoic acid chain. For example, bromopropanoic acid derivatives may react with the imidazole nitrogen under basic conditions (e.g., K₂CO₃ in DMF) . Optimization focuses on temperature control (60–80°C), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios to minimize side reactions like N-3 substitution .
Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the structure, particularly the isopropyl group (δ 1.2–1.5 ppm for CH₃, δ 4.0–4.5 ppm for CH) and hydroxypropanoic acid chain (broad peak for -OH at δ 5–6 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) using reverse-phase C18 columns with UV detection .
- Mass Spectrometry (MS) : ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ for C₁₄H₁₇N₂O₃) .
Q. How do structural features of this compound influence its solubility and stability in aqueous buffers?
Methodological Answer: The hydroxypropanoic acid group enhances water solubility via hydrogen bonding, while the lipophilic isopropyl and benzoimidazole moieties reduce solubility in polar solvents. Stability studies (pH 7.4, 37°C) show degradation via ester hydrolysis or imidazole ring oxidation. Buffering agents (e.g., phosphate) and antioxidants (e.g., BHT) are recommended for long-term storage .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?
Methodological Answer: Discrepancies often arise from substituent effects. For example:
- Chloro vs. Methyl Substituents : A chloro group at the 5-position of the imidazole ring (as in ) enhances enzyme inhibition but reduces cell permeability compared to methyl groups.
- Hydroxypropanoic Acid vs. Ester Derivatives : The free acid form (target compound) shows higher target binding but lower bioavailability than ester prodrugs . Systematic SAR studies using isothermal titration calorimetry (ITC) and crystallography can clarify binding modes .
Q. How can computational methods improve the design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- Molecular Docking : Predicts binding affinity to targets (e.g., enzymes) by modeling interactions between the hydroxypropanoic acid group and catalytic residues .
- ADMET Prediction : Tools like SwissADME assess logP (lipophilicity), solubility, and CYP450 metabolism risks. For example, reducing isopropyl bulkiness may improve metabolic stability .
- Quantum Chemical Calculations : Evaluate electronic effects of substituents on reactivity (e.g., Fukui indices for nucleophilic attack sites) .
Q. What experimental designs address low yield in the final synthetic step due to competing side reactions?
Methodological Answer: Low yields often stem from:
- N-3 vs. N-1 Substitution : Use bulky bases (e.g., DABCO) to sterically hinder N-3 substitution during alkylation .
- Oxidative Degradation : Conduct reactions under inert atmosphere (N₂/Ar) and add radical scavengers (e.g., TEMPO) .
- Byproduct Formation : Employ tandem purification (e.g., flash chromatography followed by recrystallization from ethanol/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
